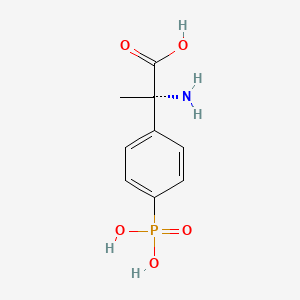
(S)-Mppg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Mppg is a useful research compound. Its molecular formula is C9H12NO5P and its molecular weight is 245.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1.1 Neuroprotective Effects
(S)-Mppg has been studied for its neuroprotective properties. Research indicates that it acts as an antagonist to specific glutamate receptors, particularly the metabotropic glutamate receptor 1 (mGluR1). This antagonism is crucial in conditions such as neurodegenerative diseases, where excessive glutamate signaling can lead to neuronal damage. For instance, a study demonstrated that this compound could mitigate excitotoxicity in neuronal cultures, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and multiple sclerosis .
1.2 Analgesic Properties
Another significant application of this compound is its analgesic effect. It has been shown to reduce pain responses in animal models, possibly through modulation of glutamatergic signaling pathways. This property positions this compound as a candidate for developing new analgesics that target chronic pain without the side effects associated with traditional opioids .
Research Applications
2.1 Cognitive Function Studies
This compound is utilized in research focused on cognitive functions such as learning and memory. By selectively blocking mGluR1, researchers can study the receptor's role in synaptic plasticity and cognitive processes. In a controlled study, administration of this compound in rodent models demonstrated alterations in learning tasks, providing insights into the mechanisms underlying memory formation .
2.2 Drug Development
The compound serves as a valuable tool in drug development, particularly for designing mGluR-targeted therapies. Its specificity for certain receptor subtypes allows researchers to explore new avenues for treating psychiatric disorders like anxiety and depression, where glutamate signaling is often dysregulated .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated reduced neuronal death in models of excitotoxicity with this compound treatment. |
| Study B | Pain modulation | Showed significant pain reduction in neuropathic pain models using this compound compared to control groups. |
| Study C | Cognitive enhancement | Found that this compound administration improved performance in memory tasks among treated rodents. |
属性
分子式 |
C9H12NO5P |
|---|---|
分子量 |
245.17 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(4-phosphonophenyl)propanoic acid |
InChI |
InChI=1S/C9H12NO5P/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H2,13,14,15)/t9-/m0/s1 |
InChI 键 |
PAONCRJPUQXPRW-VIFPVBQESA-N |
SMILES |
CC(C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N |
手性 SMILES |
C[C@](C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N |
规范 SMILES |
CC(C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















